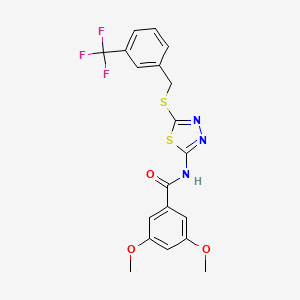

![molecular formula C20H20IN3O3S2 B2819915 4-(diethylsulfamoyl)-N-[4-(4-iodophenyl)-1,3-thiazol-2-yl]benzamide CAS No. 317854-07-2](/img/structure/B2819915.png)

4-(diethylsulfamoyl)-N-[4-(4-iodophenyl)-1,3-thiazol-2-yl]benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

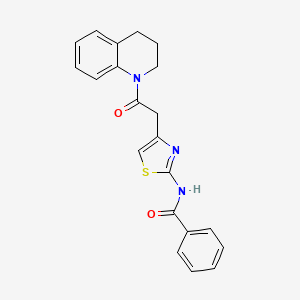

4-(diethylsulfamoyl)-N-[4-(4-iodophenyl)-1,3-thiazol-2-yl]benzamide is a chemical compound that belongs to the family of sulfonamides. It is a potent inhibitor of carbonic anhydrase IX (CA IX), which is a transmembrane protein that is overexpressed in hypoxic tumors. This compound has been studied extensively for its potential application in cancer therapy.

Scientific Research Applications

Sure! Here is a comprehensive analysis of the scientific research applications of “4-(diethylsulfamoyl)-N-[4-(4-iodophenyl)-1,3-thiazol-2-yl]benzamide”:

Anticancer Activity

This compound has shown potential as an anticancer agent due to its ability to inhibit specific enzymes involved in cancer cell proliferation. Its structure allows it to interact with and inhibit the activity of histone deacetylases (HDACs), which play a crucial role in the regulation of gene expression and cancer progression . By inhibiting HDACs, this compound can induce cell cycle arrest, apoptosis, and differentiation in cancer cells, making it a promising candidate for cancer therapy.

Antimicrobial Properties

Research has indicated that 4-(diethylsulfamoyl)-N-[4-(4-iodophenyl)-1,3-thiazol-2-yl]benzamide exhibits significant antimicrobial activity. It has been tested against various bacterial and fungal strains, showing effectiveness in inhibiting their growth . This makes it a valuable compound for developing new antimicrobial agents, especially in the face of rising antibiotic resistance.

Anti-inflammatory Effects

The compound has demonstrated anti-inflammatory properties in preclinical studies. It can modulate the inflammatory response by inhibiting the production of pro-inflammatory cytokines and reducing the activation of inflammatory pathways . This suggests its potential use in treating inflammatory diseases such as arthritis and inflammatory bowel disease.

Antioxidant Activity

4-(diethylsulfamoyl)-N-[4-(4-iodophenyl)-1,3-thiazol-2-yl]benzamide has been found to possess antioxidant properties, which help in neutralizing free radicals and reducing oxidative stress . This activity is crucial in preventing cellular damage and has implications for treating diseases associated with oxidative stress, such as neurodegenerative disorders and cardiovascular diseases.

Neuroprotective Effects

The compound’s ability to inhibit oxidative stress and inflammation also contributes to its neuroprotective effects. It has shown promise in protecting neuronal cells from damage and death in various models of neurodegenerative diseases . This makes it a potential candidate for developing treatments for conditions like Alzheimer’s disease and Parkinson’s disease.

Antiviral Activity

Preliminary studies suggest that this compound may have antiviral properties. It has been tested against certain viral strains and has shown the ability to inhibit viral replication . This opens up possibilities for its use in developing antiviral therapies, particularly for viruses that are resistant to existing treatments.

Enzyme Inhibition

Beyond HDACs, 4-(diethylsulfamoyl)-N-[4-(4-iodophenyl)-1,3-thiazol-2-yl]benzamide has been studied for its ability to inhibit other enzymes that are critical in various biological processes . This includes enzymes involved in metabolic pathways and signal transduction, making it a versatile tool for biochemical research and drug development.

Potential in Drug Delivery Systems

The unique chemical structure of this compound allows it to be used in the design of drug delivery systems. Its ability to interact with biological membranes and its stability make it a suitable candidate for developing targeted drug delivery mechanisms . This can enhance the efficacy and reduce the side effects of therapeutic agents.

These applications highlight the versatility and potential of 4-(diethylsulfamoyl)-N-[4-(4-iodophenyl)-1,3-thiazol-2-yl]benzamide in various fields of scientific research. Each application opens up new avenues for further investigation and development.

Based on the synthesis and evaluation studies of similar benzamide derivatives.

Mechanism of Action

Target of Action

Similar benzamide and picolinamide compounds have been found to target the lipid-transfer protein sec14p . This protein plays a crucial role in the regulation of lipid metabolism and transport.

Mode of Action

It can be inferred from related compounds that it may selectively inhibit the activity of its target protein . This inhibition could lead to changes in the normal functioning of the protein, thereby affecting the cellular processes it is involved in.

properties

IUPAC Name |

4-(diethylsulfamoyl)-N-[4-(4-iodophenyl)-1,3-thiazol-2-yl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20IN3O3S2/c1-3-24(4-2)29(26,27)17-11-7-15(8-12-17)19(25)23-20-22-18(13-28-20)14-5-9-16(21)10-6-14/h5-13H,3-4H2,1-2H3,(H,22,23,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TWVXXLDGPFZKAG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=NC(=CS2)C3=CC=C(C=C3)I |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20IN3O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

541.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(diethylsulfamoyl)-N-[4-(4-iodophenyl)-1,3-thiazol-2-yl]benzamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)(6-methoxy-1H-indol-2-yl)methanone](/img/structure/B2819838.png)

![1-(4-Chlorophenyl)-N-[(4-thiomorpholin-4-yloxan-4-yl)methyl]cyclopentane-1-carboxamide](/img/structure/B2819840.png)

![6-{[2-(2,4,6-Trichlorophenyl)hydrazino]carbonyl}-3-cyclohexene-1-carboxylic acid](/img/structure/B2819842.png)

![(3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl)(2-ethylbenzo[d]thiazol-6-yl)methanone](/img/structure/B2819843.png)

![N-({1-[(4-methylphenyl)methyl]benzimidazol-2-yl}methyl)butanamide](/img/structure/B2819850.png)